molecular formula C6H7FN2O2S B2735275 2-Fluoro-5-methylpyridine-3-sulfonamide CAS No. 2243504-59-6

2-Fluoro-5-methylpyridine-3-sulfonamide

Cat. No. B2735275
CAS RN: 2243504-59-6
M. Wt: 190.19
InChI Key: ZVCRAKUYLBSDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-methylpyridine-3-sulfonamide is a chemical compound with the formula C6H7FN2O2S . It has a molecular weight of 190.20 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a fluorine atom at the 2nd position, a methyl group at the 5th position, and a sulfonamide group at the 3rd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.20 . For 2-Fluoro-5-methylpyridine, the boiling point is 158-159 °C, the density is 1.072 g/mL at 25 °C, and the refractive index is n20/D 1.4730 .

Scientific Research Applications

Efficient Synthesis of Cognition Enhancers

2-Fluoro-5-methylpyridine-3-sulfonamide derivatives have been utilized in the efficient synthesis of cognition-enhancing drugs. For instance, the compound has been functionalized into novel alkylating agents for the synthesis of drugs like DMP 543, which enhances acetylcholine release, thereby improving cognitive functions (Pesti et al., 2000).

Environmental Studies and Foam Surfactants

Research on environmental pollutants has identified derivatives of this compound in firefighting foam surfactants like Forafac®1157. These studies have provided insights into the chemical structures of novel fluorinated surfactants and their transformation products, enhancing our understanding of environmental persistence and toxicological effects (Moe et al., 2012).

Biochemical and Cellular Studies

The compound has found applications in biochemical and cellular studies. For example, genetically encoded fluorescent amino acids derived from this compound have been developed to study protein structure, dynamics, and interactions in vitro and in vivo, providing a powerful tool for biological research (Summerer et al., 2006).

Development of Antibiotics and Antimicrobial Agents

In pharmacology, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds are part of ongoing research to develop new antibiotics and antimicrobial agents, addressing the urgent need for novel treatments against resistant bacteria and fungi (Subramanyam et al., 2017).

Analytical Chemistry and Environmental Monitoring

This compound has also contributed to advancements in analytical chemistry, particularly in the development of methods for detecting environmental pollutants. For example, novel electrochemical biosensors based on derivatives of this compound have been created for the efficient detection of sulfonamide antibiotics in environmental samples, improving monitoring and regulation efforts (El Alami El Hassani et al., 2017).

Mechanism of Action

While the specific mechanism of action for 2-Fluoro-5-methylpyridine-3-sulfonamide is not mentioned in the sources, sulfonamides are generally known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the microbial synthesis of folic acid .

Safety and Hazards

2-Fluoro-5-methylpyridine-3-sulfonamide should be handled with care. It is recommended to avoid ingestion, skin contact, and inhalation. It is also advised to use this compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

2-fluoro-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCRAKUYLBSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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